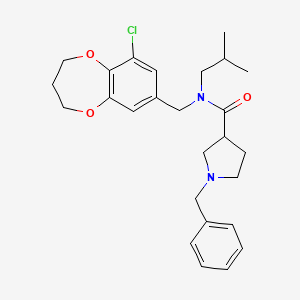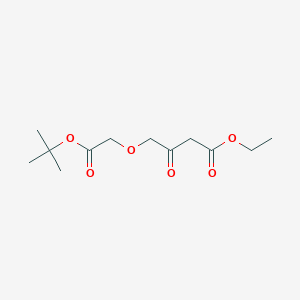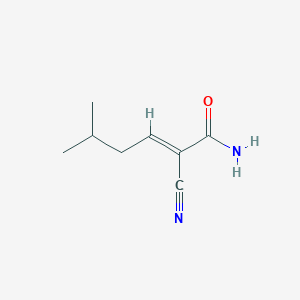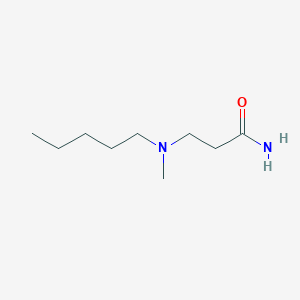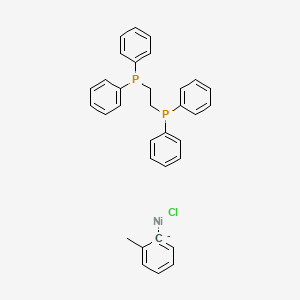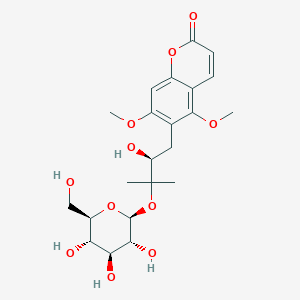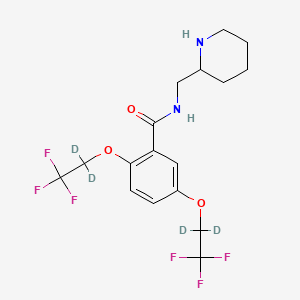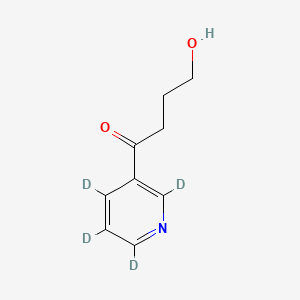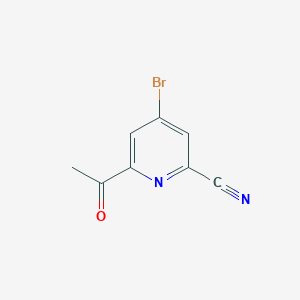
6-Acetyl-4-bromopyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-4-bromopyridine-2-carbonitrile is an organic compound with the molecular formula C8H5BrN2O. This compound is a derivative of pyridine, a basic heterocyclic organic compound. The presence of acetyl, bromine, and carbonitrile groups in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-4-bromopyridine-2-carbonitrile typically involves the bromination of 2-acetylpyridine followed by a cyanation reaction. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.
The cyanation step involves the introduction of a cyano group (-CN) to the brominated intermediate. This can be achieved using reagents like copper(I) cyanide (CuCN) or sodium cyanide (NaCN) under reflux conditions. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-4-bromopyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., LiAlH4, H2 with a catalyst), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: 6-Acetyl-4-bromopyridine-2-carboxylic acid.
Reduction: 6-Acetyl-4-bromopyridine-2-amine.
Scientific Research Applications
6-Acetyl-4-bromopyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the development of bioactive compounds for studying biological pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-acetyl-4-bromopyridine-2-carbonitrile depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carbonitrile group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-pyridinecarbonitrile
- 2-Acetyl-6-bromopyridine
- 6-Bromo-2-pyridinecarboxaldehyde
- 6-Bromopyridine-2-carboxylic acid
Uniqueness
6-Acetyl-4-bromopyridine-2-carbonitrile is unique due to the presence of both acetyl and carbonitrile groups in its structure This combination of functional groups provides distinct reactivity and allows for the synthesis of a wide range of derivatives
Properties
CAS No. |
1393573-66-4 |
|---|---|
Molecular Formula |
C8H5BrN2O |
Molecular Weight |
225.04 g/mol |
IUPAC Name |
6-acetyl-4-bromopyridine-2-carbonitrile |
InChI |
InChI=1S/C8H5BrN2O/c1-5(12)8-3-6(9)2-7(4-10)11-8/h2-3H,1H3 |
InChI Key |
JFEFLEHOSCFEFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-[(3Z)-3-[(2,4-dinitrophenyl)hydrazinylidene]pentan-2-ylidene]amino]-2,4-dinitroaniline](/img/structure/B13444142.png)
![2-[2-Butyl-4-methyl-6-oxo-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]acetic acid](/img/structure/B13444152.png)



![(2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoic acid](/img/structure/B13444179.png)
